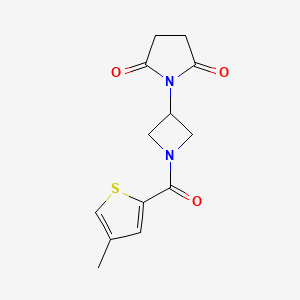![molecular formula C27H23N3O6 B2939103 N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-06-2](/img/no-structure.png)
N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Radiosynthesis for Imaging Applications
A study by Dollé et al. (2008) discussed the synthesis of selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET), highlighting the importance of incorporating fluorine-18 for in vivo imaging. The research emphasized the synthesis of derivatives like DPA-714 for their potential in radioligand applications, demonstrating the significance of chemical modifications in enhancing imaging capabilities for biological research and medical diagnostics (Dollé et al., 2008).
Anticancer Activity
Al-Sanea et al. (2020) explored the synthesis and in vitro cytotoxic activity of certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives. The study aimed to discover new anticancer agents by testing synthesized compounds on 60 cancer cell lines, identifying compounds with appreciable cancer cell growth inhibition. This research exemplifies the approach of modifying molecular structures to enhance anticancer activity, offering insights into drug discovery and development processes (Al-Sanea et al., 2020).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid with 2-(2-aminoacetamido)-4-methoxyphenol in the presence of a coupling agent. The resulting intermediate is then subjected to N-acylation with acetic anhydride to yield the final product.", "Starting Materials": [ "2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid", "2-(2-aminoacetamido)-4-methoxyphenol", "Coupling agent (e.g. EDC, DCC)", "Acetic anhydride", "Solvents (e.g. DMF, DMSO, CHCl3)" ], "Reaction": [ "Step 1: Dissolve 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid (1 equiv.) and 2-(2-aminoacetamido)-4-methoxyphenol (1.2 equiv.) in a suitable solvent (e.g. DMF, DMSO) and add a coupling agent (e.g. EDC, DCC) (1.2 equiv.). Stir the reaction mixture at room temperature for several hours until TLC analysis indicates complete consumption of the starting materials.", "Step 2: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. CHCl3). Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude intermediate.", "Step 3: Dissolve the crude intermediate in a suitable solvent (e.g. CHCl3) and add acetic anhydride (1.2 equiv.). Stir the reaction mixture at room temperature for several hours until TLC analysis indicates complete consumption of the intermediate.", "Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. CHCl3). Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a suitable stationary phase (e.g. silica gel) and eluent (e.g. hexane/ethyl acetate). Collect the desired fractions and concentrate under reduced pressure to obtain the final product as a white solid." ] } | |
CAS-Nummer |
877657-06-2 |
Produktname |
N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide |
Molekularformel |
C27H23N3O6 |
Molekulargewicht |
485.496 |
IUPAC-Name |
N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C27H23N3O6/c1-16-8-10-17(11-9-16)30-26(32)25-24(19-6-4-5-7-21(19)36-25)29(27(30)33)15-23(31)28-20-13-12-18(34-2)14-22(20)35-3/h4-14H,15H2,1-3H3,(H,28,31) |
InChI-Schlüssel |
UQQBQKHAJOIMEA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=C(C=C(C=C5)OC)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 2-(2-phenylacetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2939028.png)
![4-[(Prop-2-enoylamino)methyl]-N-(1,1,1-trifluoro-4,4-dimethylpentan-2-yl)benzamide](/img/structure/B2939031.png)
![4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2939032.png)
![6-acetyl-2-[(3-oxobenzo[f]chromene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2939034.png)
![N-(4-bromophenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2939035.png)
![4-[(5-Chloro-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B2939036.png)
![2-(2-ethylanilino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2939038.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2939041.png)
![9-(3,4-dimethylphenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2939043.png)